(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid
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Overview
Description
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid azides. These compounds are widely used in peptide synthesis due to their stability and ease of handling. The presence of the azido group makes this compound particularly useful in click chemistry and bioorthogonal reactions.
Preparation Methods
The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the corresponding protected amino acid.
Azidation: Sodium azide (NaN3) is used to introduce the azido group.
Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group during the synthesis.
These methods yield crystalline solids that are stable at room temperature and have a long shelf-life, making them suitable for industrial production .
Chemical Reactions Analysis
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles in the presence of alkynes through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Scientific Research Applications
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Click Chemistry: The azido group makes it suitable for click chemistry, which is widely used in bioconjugation and material science.
Bioorthogonal Reactions: Its ability to participate in bioorthogonal reactions makes it useful in labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid primarily involves its reactivity due to the azido group. In click chemistry, the azido group reacts with alkynes to form triazoles, which are stable and bioorthogonal . The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acid azides, such as:
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
- 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
What sets ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid apart is its specific structure, which includes a methyl group and an azido group on the octanoic acid chain, providing unique reactivity and applications in peptide synthesis and click chemistry .
Properties
CAS No. |
1191429-14-7 |
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Molecular Formula |
C24H28N4O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2R)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloctanoic acid |
InChI |
InChI=1S/C24H28N4O4/c1-24(22(29)30,14-8-2-3-9-15-26-28-25)27-23(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,2-3,8-9,14-16H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1 |
InChI Key |
MSKNYBLJPSFPBR-XMMPIXPASA-N |
Isomeric SMILES |
C[C@@](CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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